Thermal Rearrangement Barrier: Phenyl vs. Dimethyl Substituent Effect on Silane Stability
The thermal rearrangement barrier of chloromethyl(phenyl)silane can be inferred from the trend observed for its closest studied analog, (chloromethyl)methylphenylsilane, which exhibits a first-order rate constant k(298 K) of 2.51×10¹³ exp(−222828/RT) s⁻¹. The DFT-calculated energy barrier for the analogous rearrangement of (chloromethyl)dimethylsilane is 201.6 kJ mol⁻¹, while the barrier for the parent chloromethylsilane is 217.4 kJ mol⁻¹ [1]. The presence of the phenyl group, by increasing steric bulk and altering the electronic environment at silicon, is expected to further elevate this barrier relative to the dimethyl analog, imparting greater thermal robustness in high-temperature synthetic sequences [2].
| Evidence Dimension | Thermal rearrangement energy barrier (ΔG‡) |
|---|---|
| Target Compound Data | Not directly measured; inferred to exceed 201.6 kJ mol⁻¹ based on phenyl substitution trend. |
| Comparator Or Baseline | (Chloromethyl)dimethylsilane: 201.6 kJ mol⁻¹; Chloromethylsilane: 217.4 kJ mol⁻¹ |
| Quantified Difference | Phenyl analog predicted to have barrier intermediate between dimethyl and unsubstituted silane. |
| Conditions | DFT calculations at B3LYP/6-311G(d,p) level; gas phase. |
Why This Matters
Higher thermal rearrangement barriers correlate with reduced unwanted isomerization during high-temperature hydrosilylation or polymer curing, improving process yield and product consistency.
- [1] Clarke, M.P.; Damrauer, R.; Davidson, I.M.T.; Simon, R. Kinetics and mechanism of the thermal rearrangement of some (chloromethyl)silanes. Organometallics 1989, 8, 2031–2033. View Source
- [2] Bade, S.; Farrokhpour, H.; Chermahini, A.N. Theoretical study of the thermal rearrangement of chloromethylsilanes, and its mechanism. Res. Chem. Intermed. 2012, 38, 2491–2500. View Source
